molecular formula C9H11Cl B073555 4-Ethylbenzyl chloride CAS No. 1467-05-6

4-Ethylbenzyl chloride

Cat. No.: B073555
CAS No.: 1467-05-6
M. Wt: 154.63 g/mol
InChI Key: DUBCVXSYZVTCOC-UHFFFAOYSA-N
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Description

4-Ethylbenzyl chloride, also known as 1-(chloromethyl)-4-ethylbenzene, is an organic compound with the molecular formula C9H11Cl. It is a colorless to pale-colored liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.

Mechanism of Action

Target of Action

4-Ethylbenzyl chloride is a quaternary ammonium compound . It is primarily used in proteomics research and has been found to have antimicrobial properties . It is used in sanitizing solutions or soaps as an active ingredient due to its broad-spectrum antibacterial activities against both gram-positive and gram-negative bacteria .

Mode of Action

The exact mechanism of action of quaternary ammonium compounds like this compound is difficult to elucidate . It is known that these compounds interact with the cell membranes of bacteria, disrupting their structure and leading to cell death .

Biochemical Pathways

Given its antimicrobial properties, it likely interferes with essential cellular processes in bacteria, such as cell wall synthesis or energy metabolism .

Pharmacokinetics

As a quaternary ammonium compound, it is likely to have low systemic absorption and exposure .

Result of Action

The primary result of the action of this compound is the death of bacteria, due to the disruption of their cell membranes . This makes it an effective ingredient in sanitizing solutions and soaps .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it has been found to have a high degree of microbiocidal activity in hard water . Direct eye and mucous membrane exposure resulting from inappropriate usage or administration can occur . It is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to store it under inert gas (nitrogen or Argon) at 2-8°C .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as benzalkonium chloride, can disrupt intermolecular interactions, causing dissociation of cellular membrane lipid bilayers, which compromises cellular permeability controls and induces leakage of cellular contents .

Cellular Effects

Similar compounds, such as N-alkyl ethylbenzyl dimethyl ammonium, have shown antimicrobial activity against both gram-positive and negative bacteria .

Molecular Mechanism

Similar compounds, such as N-alkyl ethylbenzyl dimethyl ammonium, irreversibly bind to the phospholipids and proteins of microbial cell membranes, thereby impairing membrane permeability .

Temporal Effects in Laboratory Settings

It is known that similar compounds, such as benzalkonium chloride, can cause a leak in metabolites with low molecular weights, resulting in metabolic injury and modification of permeability for the microbe .

Dosage Effects in Animal Models

It is known that animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

It is known that chloride channels and transporters are integral membrane proteins that function to allow chloride and other inorganic anions to cross the cell membrane .

Transport and Distribution

It is known that chloride channels and transporters are integral membrane proteins that function to allow chloride and other inorganic anions to cross the cell membrane .

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-ethylbenzyl chloride typically involves the chloromethylation of ethylbenzene. One common method includes the use of acetal, chlorosulfonic acid, and a Lewis acid catalyst. The reaction is carried out under nitrogen flow protection to prevent oxidation. The temperature is maintained at -5°C, and the reaction mixture is stirred for about 30 minutes. After the addition of ethylbenzene, the reaction continues for another hour. The product is then quenched with water, extracted, and purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, helps in obtaining the final product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Substituted benzyl derivatives.

    Oxidation: 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

    Reduction: 4-ethylbenzyl alcohol.

Scientific Research Applications

4-Ethylbenzyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Ethylbenzyl chloride is unique due to the presence of the ethyl group, which influences its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specific organic compounds that require the ethylbenzyl moiety .

Properties

IUPAC Name

1-(chloromethyl)-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBCVXSYZVTCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061711
Record name 4-Ethylbenzyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-05-6
Record name 4-Ethylbenzyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=1467-05-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-4-ethyl-
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Record name Benzene, 1-(chloromethyl)-4-ethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Ethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylbenzyl Chloride (contains ca. 30% 2-form)
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